molecular formula C11H9FN2O B112109 3-Amino-2-(2-fluorophenoxy)pyridine CAS No. 175135-66-7

3-Amino-2-(2-fluorophenoxy)pyridine

Cat. No. B112109
M. Wt: 204.2 g/mol
InChI Key: IGBWSEKNQXELDI-UHFFFAOYSA-N
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Description

3-Amino-2-(2-fluorophenoxy)pyridine is a chemical compound with the CAS Number: 175135-66-7 . It has a molecular weight of 204.2 and its IUPAC name is 2-(2-fluorophenoxy)-3-pyridinylamine . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The InChI code for 3-Amino-2-(2-fluorophenoxy)pyridine is 1S/C11H9FN2O/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2 .


Physical And Chemical Properties Analysis

3-Amino-2-(2-fluorophenoxy)pyridine is a solid at ambient temperature . It has a boiling point of 87-89 .

Scientific Research Applications

1. Metabolite Identification in Drug Discovery

  • Metabolism in Rat Microsomes: This compound, along with 3-nitro-2-(2-fluorophenoxy)pyridine, was studied for metabolite identification using directly coupled 750 MHz HPLC-1H NMR spectroscopy. The study illustrated the compound's conversion and characterization of minor metabolites in rat microsomes, showcasing its utility in the early stages of drug discovery (Corcoran et al., 1997).

2. Kinase Inhibitor Study

  • Docking and QSAR Studies: The compound's derivatives were analyzed for their role as c-Met kinase inhibitors. Docking studies helped understand the molecular features contributing to high inhibitory activity. This research is significant in the context of developing targeted therapies in medicinal chemistry (Caballero et al., 2011).

3. Regioselective Fluorination

  • Selective Fluorination in Aqueous Solution: Research on the selective fluorination of this compound demonstrated its potential in synthesizing fluorinated pyridines, which are valuable in pharmaceutical and agrochemical industries (Zhou et al., 2018).

4. Synthetic Applications in Peptidomimetics

  • Scaffolds for Tripeptidomimetics: The synthesis of 2,3,4-substituted pyridine derivatives, including those related to 3-Amino-2-(2-fluorophenoxy)pyridine, is critical in the development of peptidomimetics. This study explores the synthesis and the potential application in designing peptide-like molecules (Saitton et al., 2004).

5. Advanced Synthesis Strategies

  • Poly-Substituted Pyridines Synthesis: A novel strategy for synthesizing poly-substituted pyridines based on C-F bond breaking was explored. This research contributes to the methods of pyridine synthesis, highlighting the versatility of the compound (Chen et al., 2010).

6. Study of Hydrogen-Bond Basicity

  • Hydrogen-Bond Basicity Scale: Research on the hydrogen-bond basicity of six-membered aromatic N-heterocycles, including derivatives of 3-Amino-2-(2-fluorophenoxy)pyridine, provided insights into their electronic properties and interactions. This is significant in understanding molecular interactions in various chemical systems (Berthelot et al., 1998).

7. Molecular Modeling and Drug Design

  • Synthesis and Interaction with DNA: Studies on the synthesis of various compounds, including those related to 3-Amino-2-(2-fluorophenoxy)pyridine, and their interaction with DNA provide essential insights for drug design and development (Abu-Youssef et al., 2010).

Safety And Hazards

The safety information for 3-Amino-2-(2-fluorophenoxy)pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBWSEKNQXELDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371020
Record name 3-Amino-2-(2-fluorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Amino-2-(2-fluorophenoxy)pyridine

CAS RN

175135-66-7
Record name 2-(2-Fluorophenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-(2-fluorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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